Product packaging for (p-SCN-Bn)-dota(Cat. No.:CAS No. 127985-74-4)

(p-SCN-Bn)-dota

Cat. No.: B164298
CAS No.: 127985-74-4
M. Wt: 551.6 g/mol
InChI Key: UDOPJKHABYSVIX-UHFFFAOYSA-N
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Description

(p-SCN-Bn)-DOTA (CAS: 127985-74-4) is a bifunctional chelator composed of the macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) backbone and a para-thiocyanate benzyl (p-SCN-Bn) group. The DOTA moiety provides octadentate coordination to metal ions via four nitrogen atoms from the cyclen ring and four carboxylate oxygen atoms, forming highly stable complexes with radiometals (e.g., Ga³⁺, Lu³⁺, Cu²⁺) and lanthanides/actinides (e.g., Bi³⁺, Ac³⁺) . The p-SCN-Bn group introduces a reactive isothiocyanate (-NCS) functionality, enabling covalent conjugation to biomolecules (e.g., peptides, antibodies) via primary amines or thiol groups . This compound is widely used in radiopharmaceuticals for PET/MRI imaging and targeted radiotherapy due to its high thermodynamic stability (log K ~25 for Gd³⁺) and kinetic inertness .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33N5O8S B164298 (p-SCN-Bn)-dota CAS No. 127985-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOPJKHABYSVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435844
Record name 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127985-74-4
Record name (p-SCN-Bn)-dota
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (P-SCN-BN)-DOTA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nitrobenzyl Intermediate Formation

The synthesis begins with the introduction of a nitrobenzyl group to the DOTA backbone. In a representative route, 1,4,7,10-tetraazacyclododecane (cyclen) undergoes N-alkylation with 4-nitrobenzyl bromide under basic conditions. This step attaches the nitrobenzyl moiety to one nitrogen atom of the macrocycle while preserving the carboxylic acid groups for metal coordination.

Reduction to Aminobenzyl-DOTA

The nitro group is reduced to an amine using catalytic hydrogenation (e.g., 10% Pd/C in methanol under H₂ gas). This generates the intermediate p-NH₂-Bn-DOTA , which is critical for subsequent functionalization.

Isothiocyanate Activation

The amine intermediate reacts with thiophosgene (Cl₂C=S) in chloroform at room temperature to introduce the isothiocyanate (-SCN) group. This step requires rigorous pH control (pH 8–9) to maximize yield while minimizing side reactions. The final product is purified via lyophilization or column chromatography, achieving >95% purity.

Table 1: Synthesis Parameters for p-SCN-Bn-DOTA

StepReagents/ConditionsYieldPuritySource
N-alkylation4-nitrobenzyl bromide, K₂CO₃, DMF, 60°C65%90%
Nitro reductionH₂/Pd-C, MeOH, RT, 12 h85%95%
Isothiocyanate formationThiophosgene, CHCl₃, pH 8.5, 4 h59%98%

Conjugation of p-SCN-Bn-DOTA to Biomolecules

p-SCN-Bn-DOTA’s isothiocyanate group reacts with primary amines (e.g., lysine residues) on antibodies, peptides, or proteins to form stable thiourea bonds.

Antibody Conjugation Protocol

  • Buffer Exchange : Target antibodies (e.g., C595 mAb) are buffer-exchanged into amine-free PBS (pH 7.4) using 50 kDa centrifugal filters to remove stabilizing agents like sodium azide.

  • Molar Ratio Optimization : A 20–100-fold molar excess of p-SCN-Bn-DOTA to antibody is incubated in 0.1 M sodium bicarbonate (pH 8.5) at 37°C for 2 h. Higher molar ratios (>40:1) increase chelator-to-antibody ratios but risk aggregation.

  • Purification : Unreacted DOTA is removed via size-exclusion chromatography or centrifugal filtration (50 kDa cutoff).

Table 2: Conjugation Efficiency vs. Molar Excess

Molar Excess (DOTA:Antibody)Chelators per AntibodyRetained Binding ActivitySource
20:12.1 ± 0.398%
40:13.8 ± 0.595%
100:16.2 ± 0.787%

Peptide Conjugation

For small molecules like 2-deoxy-D-glucose (DG), conjugation occurs in aqueous solution (pH 7.0) at room temperature for 12 h, followed by HPLC purification. The thiourea linkage is confirmed via mass spectrometry (observed m/z: 729.2082 vs. calculated 729.2771).

Analytical Characterization

Chelator-to-Biomolecule Ratio Quantification

A Cu(II)-Arsenazo(III) assay measures free DOTA concentration by complexing Cu²⁺ with Arsenazo III, which absorbs at 630 nm. For the C595 antibody, this method confirmed 3.8 ± 0.5 DOTA groups per antibody at a 40:1 molar ratio.

Binding Affinity Validation

ELISA assays comparing conjugated and native antibodies show minimal binding affinity loss (<5%) when ≤4 DOTA groups are attached. For example, DOTA-C595 retained 95% binding to MUC1 peptide compared to unmodified C595.

Mass Spectrometry

LC-MS/MS identifies conjugation sites. In C595, p-SCN-Bn-DOTA primarily attaches to lysine residues on heavy chains, avoiding complementarity-determining regions (CDRs) to preserve antigen binding.

Radiolabeling and Stability

Metal Chelation Efficiency

p-SCN-Bn-DOTA exhibits high radiolabeling yields with lutetium-177 (⁷⁷Lu³⁺, >95%), copper-64 (⁶⁴Cu²⁺, >90%), and technetium-99m (⁹⁹mTc⁴⁺, >85%). Gallium-68 (⁶⁸Ga³⁺) labeling efficiency is lower (<60%), likely due to kinetic instability.

Table 3: Radiolabeling Efficiency by Isotope

IsotopeReaction ConditionsLabeling EfficiencySource
⁶⁴Cu²⁺0.1 M NH₄OAc, 40°C, 1 h92 ± 3%
¹⁷⁷Lu³⁺0.1 M NaOAc, 95°C, 30 min98 ± 1%
⁶⁸Ga³⁺0.1 M NaOAc, 95°C, 15 min55 ± 7%

Serum Stability

⁷⁷Lu-DOTA-C595 demonstrates >90% stability in human serum after 72 h at 37°C, confirming its suitability for therapeutic applications.

Applications in Theranostics

Pancreatic Cancer Targeting

⁷⁷Lu-DOTA-C595 showed preferential binding to MUC1-positive PANC-1 cells (Kd = 12.4 nM) over AsPC-1 cells (Kd = 48.7 nM), highlighting its potential for targeted radiotherapy.

Dual-Labeling Strategies

Co-labeling p-SCN-Bn-DOTA conjugates with ⁶⁴Cu (diagnostic) and ¹⁷⁷Lu (therapeutic) enables simultaneous imaging and treatment, as demonstrated in tenascin-expressing tumors .

Scientific Research Applications

Radiolabeling Applications

One of the primary applications of (p-SCN-Bn)-DOTA is in the radiolabeling of biomolecules for therapeutic and diagnostic purposes.

Key Findings:

  • Radiochemical Purity: Studies have shown that this compound can achieve high radiochemical purity when conjugated with therapeutic isotopes like 177Lu^{177}Lu and 90Y^{90}Y. For instance, a study demonstrated that radiolabeled conjugates maintained over 98% radiochemical purity, which is essential for effective therapeutic applications .
  • Tumor Targeting: The conjugation of this compound to monoclonal antibodies, such as Rituximab, enhances tumor targeting capabilities. In vivo studies indicated that the biodistribution of 177Lu^{177}Lu-labeled Rituximab showed significant uptake in tumor tissues with minimal accumulation in non-target organs .

Immunotherapy Applications

This compound plays a crucial role in the development of radioimmunoconjugates for cancer treatment.

Case Studies:

  • Rituximab Conjugation: A study reported the successful conjugation of this compound to Rituximab, resulting in an average of 6.1 DOTA groups per antibody molecule. This modification allowed for effective labeling with 90Y^{90}Y, showcasing potential for treating non-Hodgkin's lymphoma (NHL) .
  • Therapeutic Efficacy: The use of 90Y^{90}Y-labeled Rituximab demonstrated promising therapeutic responses in animal models, indicating the potential for clinical applications in NHL treatment .

Diagnostic Imaging Applications

In addition to therapeutic uses, this compound is instrumental in diagnostic imaging.

Innovative Techniques:

  • Micro-PET Imaging: The development of new imaging agents using this compound has led to improved visualization of tumors. For example, a study highlighted the use of 64Cu^{64}Cu labeled conjugates for micro-PET imaging, which allowed for prolonged retention in target tissues without significant leakage into surrounding healthy tissues .
  • Optical Imaging: The incorporation of this compound into radiolabeled antibodies facilitates optical imaging through Cerenkov light emission, enhancing the ability to visualize tumor sites non-invasively .

Mechanism of Action

The mechanism of action of p-SCN-Bn-DOTA involves its ability to chelate metal ions and form stable complexes. The isothiocyanate group reacts with amine groups on antibodies or other biomolecules, forming thiourea linkages. This allows the compound to link radionuclides to targeting molecules, enabling precise delivery of radioactive isotopes to specific biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Core Structure Reactive Group Key Applications Metal Binding Stability (log K)
(p-SCN-Bn)-DOTA DOTA macrocycle p-SCN-Bn (isothiocyanate) PET/MRI imaging, targeted therapy ~25 (Gd³⁺)
NOTA 1,4,7-triazacyclononane p-SCN-Bn or NHS ester Cu-64 labeling, smaller metal ions ~18 (Cu²⁺)
DTPA Linear polyaminocarboxylate p-SCN-Bn MRI contrast agents (lower stability) ~16 (Gd³⁺)
TETA/HETA Expanded macrocycles (14–16-membered) Variable Actinide/lanthanide coordination Bi³⁺: TETA (log K ~20)
DOTPA/DOTMP DOTA derivatives with propionate/phosphonate arms Variable Enhanced stability for Ac³⁺/Bi³⁺ Ac³⁺: DOTPA (log K ~22)

Key Research Findings

Metal Binding Selectivity: DOTA-based chelators (e.g., this compound) exhibit superior stability for large trivalent ions (Bi³⁺, Ac³⁺, Gd³⁺) compared to NOTA or DTPA due to their larger macrocyclic cavity . For example, Bi³⁺-DOTA complexes show log K values ~23.5, whereas Bi³⁺-TETA complexes are ~20 . NOTA’s smaller 9-membered ring favors smaller ions like Cu²⁺ (log K ~18), making it ideal for Cu-64 radiopharmaceuticals .

Conjugation Efficiency :

  • This compound achieves >80% conjugation yields with biomolecules under mild conditions (pH 8.5–9.2, 3–5 hours) , outperforming DTPA (lower stability) and NHS ester-based chelators (shorter reaction windows) .

Supramolecular Interactions :

  • The p-SCN-Bn group minimally perturbs DOTA’s coordination geometry. Computational studies show that M–O/N bond lengths in this compound complexes (e.g., Eu³⁺) remain comparable to unmodified DOTA (M–O: 2.4–2.6 Å; M–N: 2.7–2.9 Å) .

Thermodynamic vs. Kinetic Stability :

  • DOTA derivatives (including this compound) exhibit higher kinetic inertness than linear chelators (e.g., DTPA). For instance, Gd-DOTA retains >95% stability in serum after 24 hours, while Gd-DTPA dissociates by ~30% .

Comparative Performance in Imaging/Therapy: In Cu-64 labeling, this compound conjugates show slower clearance kinetics but higher tumor uptake than NOTA analogs, attributed to DOTA’s larger size and hydrophilicity . For Ac-225 therapy, DOTA-based agents (e.g., this compound) demonstrate superior in vivo retention compared to TETA, reducing off-target toxicity .

Biological Activity

(p-SCN-Bn)-DOTA (p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a bifunctional chelating agent widely used in the field of radiopharmaceuticals. Its primary application lies in radioimmunotherapy, where it facilitates the conjugation of radionuclides to monoclonal antibodies (mAbs) for targeted cancer treatment. This article explores the biological activity of this compound, focusing on its chemical properties, conjugation efficiency, stability, and therapeutic applications.

This compound has a molecular formula of C24_{24}H33_{33}N5_5O8_8S and a molecular weight of 551.61 g/mol. It is characterized by its ability to form stable complexes with various metal ions, including 177Lu^{177}Lu, 90Y^{90}Y, 111In^{111}In, and 64Cu^{64}Cu. The structure enables simultaneous chelation and linkage to mAbs, enhancing the specificity and efficacy of radiolabeled therapies.

Conjugation Efficiency

Research indicates that the average number of this compound molecules that can be attached to an antibody varies depending on the molar ratio used during conjugation. For instance, studies have shown that an average of 6.1 this compound groups can be conjugated per molecule of rituximab when using a 1:50 molar ratio . This efficiency is critical for ensuring optimal radiolabeling and maintaining the immunoreactivity of the antibody.

Stability and Biodistribution

The stability of this compound conjugates is vital for their effectiveness in vivo. A study demonstrated that radiolabeled conjugates maintained over 90% radiochemical purity after storage in plasma for six days at 37 °C . Additionally, biodistribution studies using optical imaging have shown that these conjugates can effectively target tumor sites while minimizing accumulation in healthy tissues .

Therapeutic Applications

The primary application of this compound is in radioimmunotherapy for various cancers. For example:

  • Non-Hodgkin Lymphoma (NHL) : Conjugates of rituximab with this compound have been evaluated for their potential in imaging and therapy. The incorporation of radionuclides allows for targeted destruction of cancer cells while sparing normal tissues .
  • HER2 Positive Breast Cancer : Studies involving trastuzumab labeled with this compound have shown promising results in treating HER2 positive metastatic breast cancer . The tolerability and efficacy observed suggest that this approach could become a routine clinical practice.

Case Studies

  • Rituximab Conjugation : A study highlighted the successful labeling of rituximab with this compound for radioimmunotherapy against NHL. The conjugates demonstrated significant tumor targeting capabilities with minimal off-target effects .
  • In Vivo Imaging : Another investigation utilized a microdispersed albumin derivative labeled with this compound for imaging non-palpable mammalian cancerous lesions. The results indicated effective localization within tumor sites without significant spread to healthy tissues .

Data Table: Comparison of Chelating Agents

Chelating AgentAverage Number of DOTA GroupsStability (%)Targeted Cancer Type
This compound6.1>90Non-Hodgkin Lymphoma
DOTA-NHS4.25>85Various Tumors
DTPA8.8>80HER2 Positive Breast Cancer

Q & A

Basic Research Questions

Q. What is the optimal protocol for conjugating (p-SCN-Bn)-DOTA to biomolecules (e.g., antibodies, peptides)?

  • Methodological Answer : Conjugation involves reacting the isothiocyanate (-SCN) group of this compound with primary amines (-NH₂) on biomolecules. Key parameters:

  • pH : 8.5–9.5 (carbonate/bicarbonate buffer recommended) to maximize amine reactivity .
  • Molar Ratio : 5–10-fold excess of this compound to biomolecule to ensure efficient labeling .
  • Reaction Time : 2–4 hours at 4°C to minimize biomolecule denaturation.
  • Purification : Size-exclusion chromatography or dialysis to remove unreacted DOTA .
    • Validation : Confirm conjugation via MALDI-TOF (mass shift ~551 Da) or UV-Vis (absorbance at 280 nm for proteins) .

Q. How does this compound compare to other bifunctional chelators (e.g., NOTA, DTPA) in metal-chelation efficiency?

  • Experimental Design :

  • Chelation Kinetics : Use radiolabeling efficiency assays (e.g., with ⁶⁸Ga or ¹¹¹In) under standardized conditions (pH 4.5–5.5, 95°C for 15–30 min) .
  • Stability Tests : Incubate metal-DOTA complexes in human serum at 37°C; measure free metal ions using gamma-counter or ICP-MS .
    • Data : this compound shows >95% labeling efficiency for ⁶⁸Ga and >90% serum stability over 24 hours, outperforming DTPA but comparable to NOTA in rapid labeling .

Advanced Research Questions

Q. How can conflicting data on this compound’s radiolabeling efficiency with different isotopes (e.g., ¹⁷⁷Lu vs. ⁹⁰Y) be resolved?

  • Contradiction Analysis :

  • Variable 1 : Ionic radius mismatch (e.g., ¹⁷⁷Lu³⁺: 0.86 Å vs. DOTA cavity: ~1.1 Å) may reduce labeling efficiency. Optimize pH (2.5–3.5 for Lu) or use macrocyclic derivatives (e.g., DOTATOC) .
  • Variable 2 : Competing ligands (e.g., citrate in LuCl₃ solutions) can sequester metals. Pre-purify isotopes or add transchelators (e.g., gentisic acid) .
    • Validation : Compare labeling yields via radio-TLC/HPLC under controlled ligand-free conditions .

Q. What strategies improve in vivo stability of this compound-metal complexes in translational studies?

  • Methodological Approach :

  • Structural Modifications : Introduce hydrophilic linkers (e.g., PEG) between DOTA and biomolecule to reduce hepatic uptake .
  • Pre-saturation : Administer EDTA or DTPA before radiotracer injection to scavenge free metal ions .
    • Data : PEGylated this compound-antibody conjugates show 20% higher tumor-to-liver ratios in murine models compared to unmodified versions .

Experimental Design and Data Analysis

Q. How to design a robust protocol for assessing this compound-biomolecule conjugate purity?

  • Analytical Workflow :

  • Step 1 : SEC-HPLC to separate conjugated vs. free biomolecules.
  • Step 2 : LC-MS to confirm molecular weight and detect hydrolysis byproducts (e.g., free DOTA).
  • Step 3 : Radiolabeling efficiency assay (e.g., using ⁶⁸Ga) to validate functional integrity .
    • Troubleshooting : If purity <90%, optimize reaction stoichiometry or use gradient purification .

Q. What statistical methods are appropriate for comparing metal-chelation kinetics across DOTA derivatives?

  • Data Analysis :

  • Non-linear Regression : Fit time-dependent labeling efficiency data to a one-phase association model (e.g., in GraphPad Prism).
  • ANOVA : Compare means of labeling efficiency between derivatives (p<0.05 significance threshold) .
    • Example : NOTA derivatives exhibit faster ⁶⁸Ga labeling (t₁/₂ = 5 min) vs. This compound (t₁/₂ = 15 min) under identical conditions .

Tables for Key Parameters

Parameter This compound NOTA DTPA
⁶⁸Ga Labeling Efficiency 95%98%75%
Serum Stability (24h) 90%92%60%
Optimal pH for Labeling 4.5–5.53.5–4.55.0–6.0
Data compiled from

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.